molecular formula C14H10F3NO2 B14188845 N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide CAS No. 885044-41-7

N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B14188845
CAS No.: 885044-41-7
M. Wt: 281.23 g/mol
InChI Key: AIWULRUVTGBQKZ-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H10F3NO2 It is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3-hydroxy-5-(trifluoromethyl)aniline with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect. The hydroxy group may also play a role in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-Hydroxy-4-(trifluoromethyl)phenyl]benzamide
  • N-[3-Hydroxy-2-(trifluoromethyl)phenyl]benzamide
  • N-[3-Hydroxy-5-(difluoromethyl)phenyl]benzamide

Uniqueness

N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the hydroxy group at the 3-position also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

CAS No.

885044-41-7

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

N-[3-hydroxy-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)10-6-11(8-12(19)7-10)18-13(20)9-4-2-1-3-5-9/h1-8,19H,(H,18,20)

InChI Key

AIWULRUVTGBQKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)O

Origin of Product

United States

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